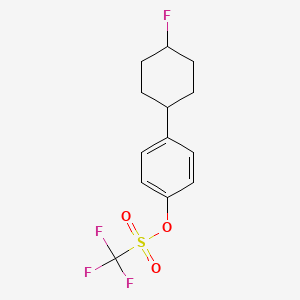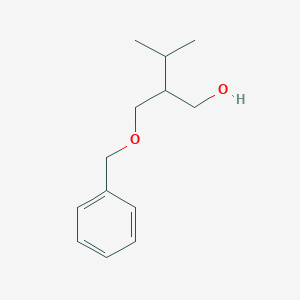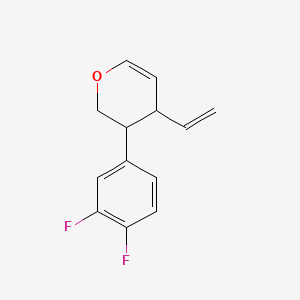
3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran is an organic compound characterized by the presence of a difluorophenyl group and a dihydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 4-hydroxy-2-buten-1-ol.
Reaction Conditions: The key steps involve the formation of the dihydropyran ring through a cyclization reaction. This can be achieved using acid or base catalysts under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-Difluorophenyl)-4-methyl-3,4-dihydro-2H-pyran
- 3-(3,4-Difluorophenyl)-4-phenyl-3,4-dihydro-2H-pyran
Uniqueness
3-(3,4-Difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran is unique due to the presence of the ethenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
401794-06-7 |
|---|---|
Fórmula molecular |
C13H12F2O |
Peso molecular |
222.23 g/mol |
Nombre IUPAC |
3-(3,4-difluorophenyl)-4-ethenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C13H12F2O/c1-2-9-5-6-16-8-11(9)10-3-4-12(14)13(15)7-10/h2-7,9,11H,1,8H2 |
Clave InChI |
MOUYOSNANNDKBJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1C=COCC1C2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14249178.png)
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)
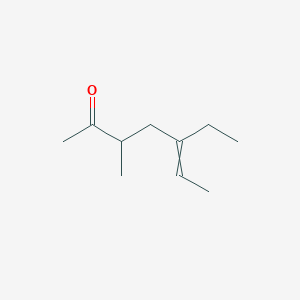
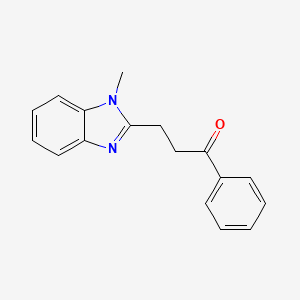
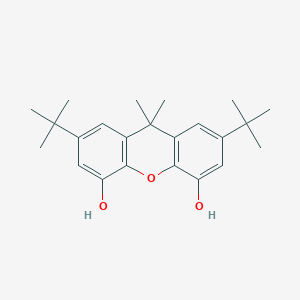
![Hexyl 2-[6-(hexyloxy)-3-oxo-3H-xanthen-9-yl]benzoate](/img/structure/B14249206.png)

![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
